A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Methoxyethoxy)-4-nitrobenzene
A Comprehensive Spectroscopic and Structural Elucidation of 1-(2-Methoxyethoxy)-4-nitrobenzene
Introduction
In the landscape of synthetic chemistry, 1-(2-Methoxyethoxy)-4-nitrobenzene stands as a significant intermediate, primarily utilized in the synthesis of dyes and various pharmaceutical agents.[1] Its molecular architecture, comprising a nitro-substituted aromatic ring linked to an ethylene glycol monomethyl ether unit, imparts specific chemical properties that are leveraged in further synthetic transformations.[1] A definitive and unambiguous characterization of such a molecule is paramount to ensuring the quality, purity, and desired reactivity in downstream applications. This guide provides an in-depth analysis of the spectroscopic signature of 1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄), leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The discussion moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output, thereby offering a holistic understanding for researchers and drug development professionals.
Molecular Structure and Isomeric Considerations
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The compound has a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol .[1][2] The para-substitution on the benzene ring is a key feature that dictates the symmetry and, consequently, the appearance of its NMR spectra.
Caption: Molecular structure of 1-(2-Methoxyethoxy)-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of a para-disubstituted benzene ring often presents as a deceptively simple pattern that is technically a second-order AA'BB' system.[3] The electron-withdrawing nature of the nitro group (-NO₂) and the electron-donating nature of the ether group (-OR) create distinct chemical environments for the aromatic protons.
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Aromatic Region: Protons ortho to the strongly deshielding nitro group (H-3', H-5') are expected to resonate at a significantly lower field (higher ppm) compared to the protons ortho to the ether linkage (H-2', H-6'). This results in two distinct signals, each integrating to 2H, that appear as doublets due to ortho coupling (³J ≈ 8-9 Hz).
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Aliphatic Region: The methoxyethoxy chain provides three unique proton environments: the terminal methoxy group (-OCH₃), the methylene group adjacent to the aromatic ring (-Ar-O-CH₂-), and the methylene group adjacent to the methoxy group (-O-CH₂-CH₃). These are expected to appear as a singlet and two triplets, respectively.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 8.20 | Doublet (d) | 2H | H-3', H-5' | Protons ortho to the powerful electron-withdrawing NO₂ group are strongly deshielded. |
| ~ 7.00 | Doublet (d) | 2H | H-2', H-6' | Protons ortho to the electron-donating ether group are shielded relative to those near the NO₂ group. |
| ~ 4.20 | Triplet (t) | 2H | Ar-O-CH₂ - | Adjacent to the deshielding aromatic ether oxygen. Split by the neighboring CH₂ group. |
| ~ 3.80 | Triplet (t) | 2H | -O-CH₂ -CH₃ | Adjacent to the other ether oxygen. Split by the neighboring CH₂ group. |
| ~ 3.45 | Singlet (s) | 3H | -OCH₃ | Terminal methyl group with no adjacent protons, resulting in a singlet. |
¹³C NMR Spectroscopy Analysis
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show 7 distinct signals instead of the full 9 carbons. The two pairs of aromatic carbons (C-2'/C-6' and C-3'/C-5') are chemically equivalent.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 164.0 | C-1' | Aromatic carbon attached to the ether oxygen; significantly downfield. |
| ~ 141.5 | C-4' | Aromatic carbon attached to the nitro group. |
| ~ 126.0 | C-3', C-5' | Aromatic carbons ortho to the nitro group. |
| ~ 115.0 | C-2', C-6' | Aromatic carbons ortho to the ether group; shielded by the oxygen. |
| ~ 70.5 | Ar-O-C H₂- | Aliphatic carbon deshielded by the adjacent ether oxygen. |
| ~ 69.0 | -O-C H₂-CH₃ | Aliphatic carbon deshielded by the adjacent ether oxygen. |
| ~ 59.0 | -OC H₃ | Terminal methoxy carbon. |
Experimental Protocol: NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
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Sample Preparation: Accurately weigh approximately 10-20 mg of the solid 1-(2-Methoxyethoxy)-4-nitrobenzene sample.
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Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its versatility with moderately polar compounds.
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Locking and Shimming: The instrument automatically locks onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample, which is essential for achieving sharp, well-resolved peaks.
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¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A total of 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
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¹³C Spectrum Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128 to 1024). A longer relaxation delay may be necessary for quaternary carbons.
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Data Processing: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak or internal standard like TMS).
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Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants for all peaks. Assign the chemical shifts for all signals in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
The IR spectrum of 1-(2-Methoxyethoxy)-4-nitrobenzene is dominated by features from the nitro group, the ether linkages, and the aromatic ring.
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Nitro Group (NO₂): This group produces two very strong and characteristic absorption bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
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Ether Linkages (C-O-C): The spectrum will show strong C-O stretching vibrations. The aryl-alkyl ether (Ar-O-C) stretch and the alkyl-alkyl ether (C-O-C) stretch will likely appear in the fingerprint region.
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Aromatic Ring: Look for C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
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Aliphatic Groups: The C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| ~ 2950-2850 | Medium | Aliphatic C-H Stretch | -CH₂, -CH₃ |
| ~ 1595, 1490 | Medium-Strong | Aromatic C=C Stretch | Aromatic Ring |
| ~ 1520 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~ 1345 | Very Strong | Symmetric NO₂ Stretch | Nitro Group |
| ~ 1250 | Strong | Aryl-Alkyl C-O Stretch | Ar-O-CH₂ |
| ~ 1120 | Strong | Alkyl-Alkyl C-O Stretch | CH₂-O-CH₃ |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique for acquiring IR spectra of solid samples.
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Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
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Sample Application: Place a small amount of the solid 1-(2-Methoxyethoxy)-4-nitrobenzene sample directly onto the ATR crystal.
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Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for the evanescent wave to penetrate the sample.
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Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
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Data Processing: The instrument software automatically performs the background subtraction and presents the final spectrum in terms of transmittance or absorbance versus wavenumber.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern upon ionization. For 1-(2-Methoxyethoxy)-4-nitrobenzene, the calculated exact mass is 197.0688 Da.[2]
Fragmentation Analysis
Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) which is a radical cation. This high-energy species readily undergoes fragmentation.
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Molecular Ion (M⁺˙): A peak at m/z = 197 corresponding to the intact molecular ion is expected.
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Key Fragmentations: The ether side chain is a likely site for initial cleavage. Alpha-cleavage (cleavage of the bond adjacent to the ether oxygen) is a common pathway for ethers.
Caption: Proposed EI fragmentation pathway for 1-(2-Methoxyethoxy)-4-nitrobenzene.
Table 4: Major Mass Spectrometry Fragments
| m/z | Proposed Ion Structure | Fragment Identity |
|---|---|---|
| 197 | [C₉H₁₁NO₄]⁺˙ | Molecular Ion (M⁺˙) |
| 138 | [C₆H₄NO₃]˙ | Nitrophenoxide radical |
| 59 | [CH₃OCH₂CH₂]⁺ | Methoxyethyl cation |
| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |
The fragmentation pattern observed in the GC-MS data available on PubChem shows prominent peaks at m/z 59 and 45, which strongly supports the proposed cleavage within the methoxyethoxy side chain.[2]
Experimental Protocol: Electron Ionization (EI)-MS
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Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the gas chromatograph (GC) inlet, or a solid probe is used for direct insertion. In the GC, the compound is volatilized and separated from impurities.
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Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of 70 eV electrons. This process ejects an electron from the molecule, creating the energetic molecular ion (M⁺˙).
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Fragmentation: The molecular ion, possessing excess energy, fragments into smaller, stable charged ions and neutral radicals or molecules within the ion source.
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Mass Analysis: The positively charged fragments are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
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Detection: The separated ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions.
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Spectrum Generation: The instrument's software plots the relative abundance of ions at each m/z value, creating the mass spectrum.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides an unequivocal structural confirmation of 1-(2-Methoxyethoxy)-4-nitrobenzene. NMR spectroscopy elucidates the precise arrangement of protons and carbons, confirming the para-substitution pattern and the structure of the ether side chain. IR spectroscopy validates the presence of the key nitro, ether, and aromatic functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the molecule's known structure. This comprehensive spectroscopic dossier serves as a reliable reference for the identification and quality control of this important chemical intermediate.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene. Available: [Link]
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Zhang, L., Wang, Y.-G., & Liu, J.-T. (2008). 1-(2-Methoxyethoxy)-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o12. Available: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 547809, 1-(2-Methoxyethoxy)-4-nitrobenzene. Available: [Link]
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Chemistry Stack Exchange (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Available: [Link]
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LibreTexts Chemistry (2023). Fragmentation Patterns in Mass Spectra. Available: [Link]
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eGyanKosh (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available: [Link]
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Singh, R., Kumar, A., & Singh, O. (2014). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. ResearchGate. Available: [Link]
